

Spectroscopic Characterization of 3-Fluoro-2-methylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 3-Fluoro-2-methylpyridine

Cat. No.: B130116

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Abstract

3-Fluoro-2-methylpyridine is a key building block in the synthesis of novel pharmaceuticals and agrochemicals. Its specific fluorine and methyl substitution pattern on the pyridine ring imparts unique electronic and steric properties, influencing its reactivity and the biological activity of its derivatives. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation during synthesis and drug development. This guide provides a comprehensive overview of the spectroscopic properties of **3-Fluoro-2-methylpyridine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and tabulated spectral data are presented to facilitate its application in research and development.

Introduction

3-Fluoro-2-methylpyridine (CAS No: 15931-15-4, Molecular Formula: C₆H₆FN, Molecular Weight: 111.12 g/mol) is a fluorinated pyridine derivative with significant potential in medicinal chemistry and materials science.^{[1][2]} The introduction of a fluorine atom can modulate a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity, making it a valuable modification in drug design.^[3] This document serves as a technical resource for the spectroscopic characterization of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **3-Fluoro-2-methylpyridine**, providing detailed information about the hydrogen and carbon environments within the molecule. While specific experimental data for **3-Fluoro-2-methylpyridine** is not readily available in the public domain, the following tables present predicted chemical shifts and coupling constants based on the analysis of its structural analogs, 2-Fluoro-3-methylpyridine and 3-Fluoropyridine.

Table 1: Predicted ^1H NMR Spectral Data for **3-Fluoro-2-methylpyridine**

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
H-4	7.20 - 7.40	ddd	$J(\text{H4-H5}) \approx 8.0$, $J(\text{H4-F}) \approx 9.0$, $J(\text{H4-H6}) \approx 1.5$
H-5	7.00 - 7.20	ddd	$J(\text{H5-H4}) \approx 8.0$, $J(\text{H5-H6}) \approx 5.0$, $J(\text{H5-F}) \approx 2.0$
H-6	8.00 - 8.20	dm	$J(\text{H6-H5}) \approx 5.0$, $J(\text{H6-F}) \approx 1.0$
CH_3	2.40 - 2.60	d	$J(\text{CH3-F}) \approx 3.0$

Table 2: Predicted ^{13}C NMR Spectral Data for **3-Fluoro-2-methylpyridine**

Carbon	Predicted Chemical Shift (δ , ppm)	Predicted Coupling Constants (J, Hz)
C-2	145 - 150	d, J(C2-F) \approx 15
C-3	155 - 160	d, J(C3-F) \approx 240
C-4	120 - 125	d, J(C4-F) \approx 20
C-5	125 - 130	d, J(C5-F) \approx 5
C-6	140 - 145	d, J(C6-F) \approx 3
CH ₃	15 - 20	d, J(CH3-F) \approx 4

Infrared (IR) Spectroscopy

The IR spectrum of **3-Fluoro-2-methylpyridine** is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. The data below is representative of a typical fluorinated pyridine derivative.

Table 3: Representative IR Absorption Bands for **3-Fluoro-2-methylpyridine**

Wavenumber (cm ⁻¹)	Vibration
3100 - 3000	Aromatic C-H stretch
2980 - 2850	Methyl C-H stretch
1600 - 1580	C=C and C=N ring stretching
1480 - 1450	C=C and C=N ring stretching
1250 - 1200	C-F stretch
850 - 750	C-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry of **3-Fluoro-2-methylpyridine** will provide information on its molecular weight and fragmentation pattern.

Table 4: Expected Mass Spectrometry Data for **3-Fluoro-2-methylpyridine**

m/z	Ion
111	[M] ⁺ (Molecular Ion)
110	[M-H] ⁺
96	[M-CH ₃] ⁺
84	[M-HCN] ⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **3-Fluoro-2-methylpyridine** in a non-polar solvent is expected to exhibit absorption bands characteristic of the pyridine chromophore.

Table 5: Expected UV-Vis Absorption Data for **3-Fluoro-2-methylpyridine**

Wavelength (λ _{max} , nm)	Transition
~260	π → π
~280	n → π

Experimental Protocols

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **3-Fluoro-2-methylpyridine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.

- Typical parameters: spectral width of 10-12 ppm, relaxation delay of 1-2 seconds, 16-32 scans.
- Reference the spectrum to the residual solvent peak.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, 1024 or more scans.
 - Reference the spectrum to the solvent peak.

IR Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place in a liquid cell.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder or the pure solvent.
 - Record the sample spectrum over the range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

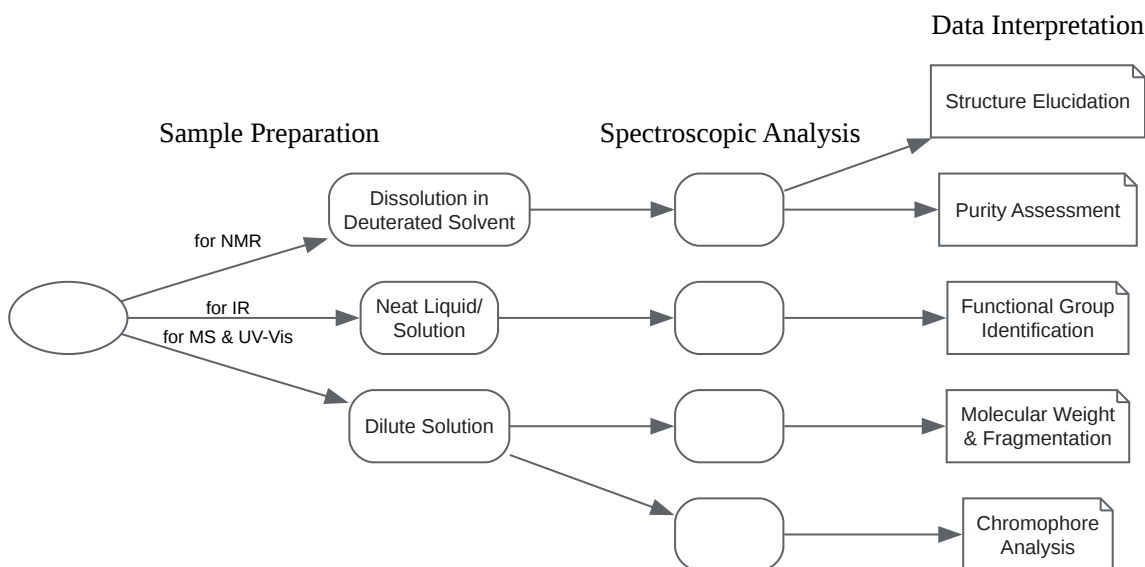
- Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Use Electron Ionization (EI) at 70 eV.

- Mass Analysis: Scan a mass range of m/z 30-200.

UV-Vis Spectroscopy

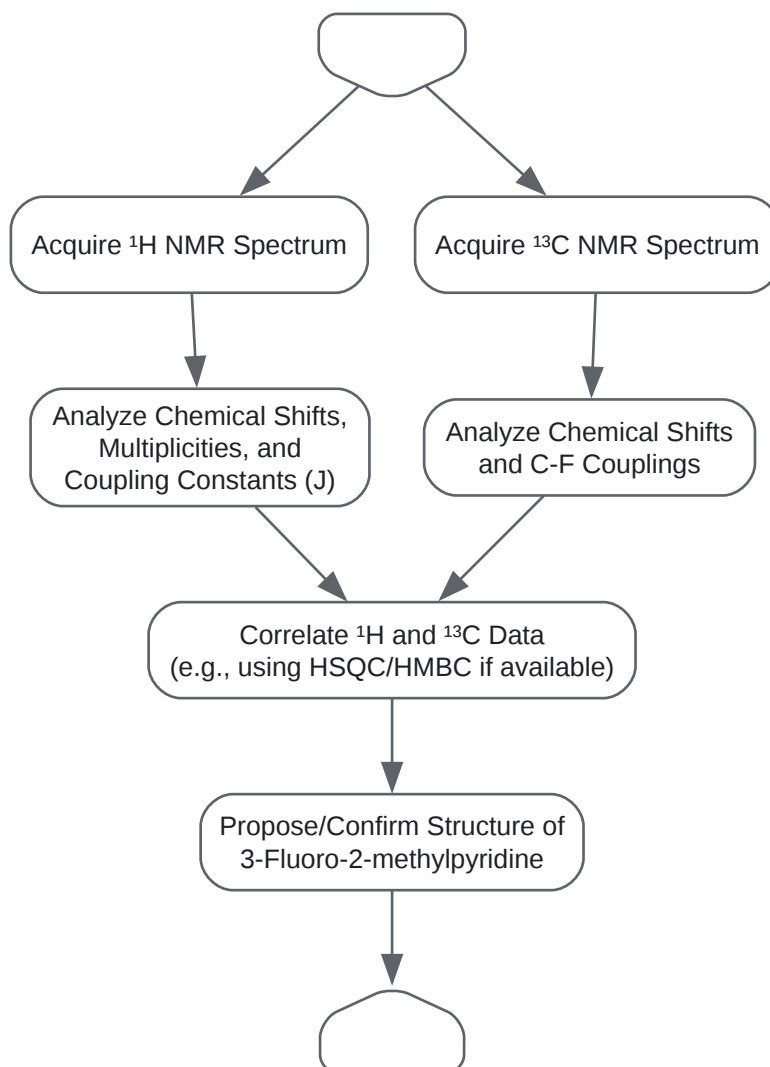
- Sample Preparation: Prepare a dilute solution of **3-Fluoro-2-methylpyridine** in a UV-transparent solvent (e.g., hexane, ethanol) in a quartz cuvette.
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Record a baseline spectrum with the cuvette containing the pure solvent.
 - Record the sample spectrum over a wavelength range of 200-400 nm.

Visualizations



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Caption: General workflow for the spectroscopic characterization of **3-Fluoro-2-methylpyridine**.



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Caption: Logical flow for NMR-based structural analysis.

Conclusion

The spectroscopic characterization of **3-Fluoro-2-methylpyridine** is essential for its effective utilization in research and development. This guide provides a foundational understanding of its expected spectral properties and outlines standard experimental procedures for their acquisition. While the provided NMR data is predictive, it offers a strong basis for the

interpretation of experimental results. Researchers are encouraged to acquire experimental data for their specific samples to ensure accurate characterization.

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